3-Isopropyl-4-methyl-1-pentyn-3-ol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Formic Acid Rearrangement

Scientific Field: Organic Chemistry

Application Summary: The behavior of 3-Isopropyl-4-methyl-1-pentyn-3-ol toward formic acid was investigated.

Methods of Application: The carbinols were subjected to formic acid rearrangement.

Results: Both carbinols gave a significant quantity of the respective aldehydes.

Synthesis of α-methylene cyclic carbonates

Scientific Field: Organic Synthesis

Application Summary: 3-Isopropyl-4-methyl-1-pentyn-3-ol is used as a reactant to synthesize α-methylene cyclic carbonates by reacting with carbon dioxide.

Hydrogenation

Application Summary: 3-Isopropyl-4-methyl-1-pentyn-3-ol was hydrogenated to give 3-isopropyl-4-methylpentanal.

Synthesis of α-methylene cyclic carbonates

Application Summary: 3-Isopropyl-4-methyl-1-pentyn-3-ol reacts with ruthenium vinyl carbene to form a ten-membered η2-olefin coordinated ruthenacycle.

Synthesis of 4,4-bis(1-methyl-1H-indol-3-yl)pentan-1-ol

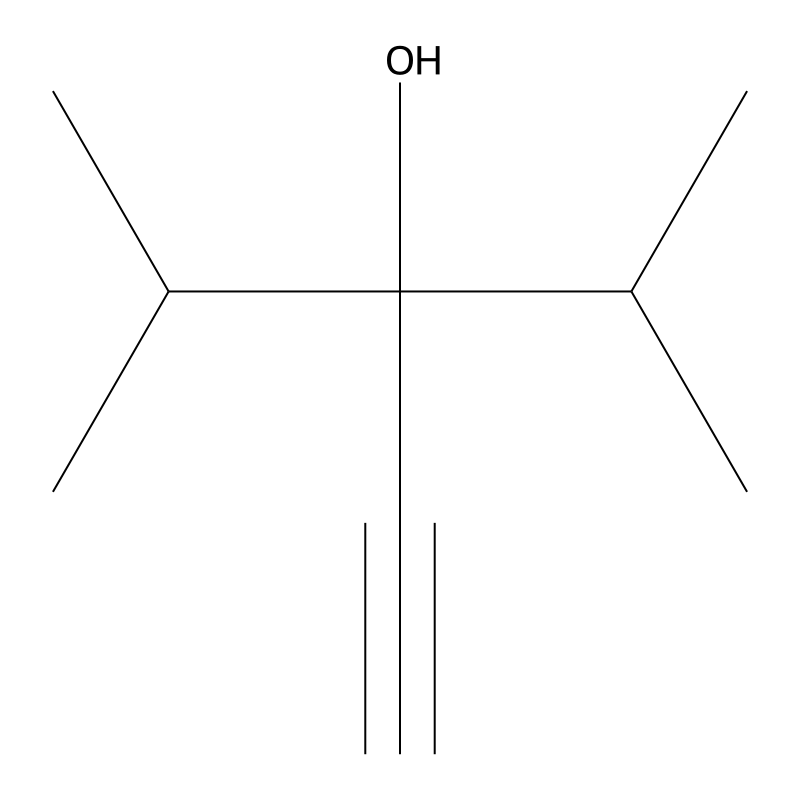

3-Isopropyl-4-methyl-1-pentyn-3-ol is an organic compound with the molecular formula and a molecular weight of approximately 140.22 g/mol. It is classified as a propargyl alcohol, characterized by a triple bond between carbon atoms and a hydroxyl group (-OH) attached to the carbon chain. The compound's IUPAC name reflects its structural features: it has an isopropyl group at the third position and a methyl group at the fourth position of the pentyn chain. Its chemical structure can be represented as follows:

This compound is noted for its potential applications in various

- Nucleophilic Addition Reactions: The hydroxyl group can act as a nucleophile, allowing the compound to react with electrophiles.

- Rearrangement Reactions: It has been involved in allylic rearrangements and formic acid rearrangements, where it reacts under specific conditions to yield different products .

- Substitution Reactions: The presence of the alcohol group allows for substitution reactions with halogens or other electrophiles.

Several methods exist for synthesizing 3-Isopropyl-4-methyl-1-pentyn-3-ol:

- Alkyne Hydrolysis: Starting from an appropriate alkyne precursor, hydrolysis can yield the desired alcohol.

- Grignard Reaction: The reaction of Grignard reagents with aldehydes or ketones can lead to the formation of propargyl alcohols.

- Reduction Reactions: Reducing propargyl ketones or aldehydes in the presence of suitable reducing agents can also produce this compound.

3-Isopropyl-4-methyl-1-pentyn-3-ol finds applications in various fields:

- Chemical Synthesis: It serves as an intermediate in organic synthesis for producing more complex molecules.

- Pharmaceuticals: Its derivatives may be explored for potential therapeutic uses due to their biological activities.

- Agricultural Chemicals: Similar compounds are often investigated for use in agrochemicals.

Interaction studies of 3-Isopropyl-4-methyl-1-pentyn-3-ol focus on its reactivity with other chemical species. For example:

- Reactivity with Electrophiles: The compound can react with various electrophiles, which could be studied to understand its behavior in synthetic pathways.

- Biological Interactions: Investigating how this compound interacts with biological targets could provide insights into its potential therapeutic applications.

Several compounds share similarities with 3-Isopropyl-4-methyl-1-pentyn-3-ol, particularly within the category of propargyl alcohols. Here are some comparable compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 1-Pentyn-3-ol | C6H10O | Shorter carbon chain; simpler structure |

| 3-Methyl-1-pentyn-3-ol | C7H12O | Similar functional groups; one less carbon |

| 4-Methyl-1-pentyn-3-ol | C7H12O | Different position of methyl group |

| 2-Pentyne | C5H8 | Alkene without hydroxyl group |

| 2-Methylpropanal | C4H8O | Aldehyde structure; lacks triple bond |

Uniqueness of 3-Isopropyl-4-methyl-1-pentyn-3-ol

What sets 3-Isopropyl-4-methyl-1-pentyn-3-ol apart from similar compounds is its unique combination of a branched isopropyl group and a terminal alkyne functional group, making it suitable for specific synthetic applications and potentially unique biological activities. Its structural configuration allows for versatile reactivity in organic synthesis while retaining properties that may be beneficial for pharmacological exploration.

Molecular Structure and Conformational Analysis

The molecular structure of 3-Isopropyl-4-methyl-1-pentyn-3-ol is defined by its molecular formula C₉H₁₆O and molecular weight of 140.22 g/mol [1]. The compound features a pentynol backbone with isopropyl and methyl substituents at the third and fourth positions respectively, creating a quaternary carbon center at the carbinol position [1].

The International Union of Pure and Applied Chemistry name for this compound is 4-methyl-3-propan-2-ylpent-1-yn-3-ol, reflecting its systematic nomenclature based on the pentynol parent structure [1]. The structural representation can be expressed through the Simplified Molecular Input Line Entry System notation as CC(C)C(C#C)(C(C)C)O, indicating the branched alkyl substitution pattern around the tertiary carbinol carbon [1].

The conformational landscape of this molecule is influenced by the steric interactions between the bulky isopropyl and methyl substituents attached to the tertiary carbon center. The presence of three rotatable bonds provides conformational flexibility, though the quaternary carbon center restricts some rotational freedom [1]. The alkyne functionality introduces additional rigidity to the molecular framework, creating a linear sp-hybridized carbon-carbon triple bond that influences the overall molecular geometry [3].

Computational studies on similar alkynol systems suggest that the preferred conformations minimize steric clashes between the branched alkyl groups while maintaining optimal alignment of the alkyne functionality [4] [5]. The hydroxyl group orientation is governed by potential intramolecular hydrogen bonding interactions and steric considerations with the adjacent substituents [6].

Physicochemical Properties

The physicochemical properties of 3-Isopropyl-4-methyl-1-pentyn-3-ol reflect its dual nature as both a tertiary alcohol and an alkyne-containing compound. The calculated normal boiling point of 483.51 K (210.36°C) indicates significantly elevated thermal stability compared to simpler alcohols, consistent with the increased molecular weight and branching pattern [7].

The compound exhibits limited water solubility due to its predominantly hydrophobic character, as evidenced by the XLogP3-AA value of 2.2 [1]. This lipophilic tendency results from the extensive branched alkyl substitution pattern that overwhelms the hydrophilic contribution of the single hydroxyl group. The topological polar surface area of 20.2 Ų further supports this assessment, indicating minimal polar surface exposure [1].

Thermodynamic analysis reveals a standard enthalpy of formation of -108.73 kJ/mol for the gas phase, suggesting moderate thermodynamic stability [7]. The standard enthalpy of vaporization calculated at 50.09 kJ/mol reflects the energy required to overcome intermolecular hydrogen bonding interactions in the liquid phase [7]. The critical temperature of 669.62 K and critical pressure of 3062.55 kPa indicate the compound's behavior under extreme conditions [7].

The heat capacity at 298.15 K is calculated as 304.12 J/mol·K, reflecting the molecular complexity and vibrational modes available to this branched alkynol structure [7]. The standard enthalpy of fusion of 11.67 kJ/mol and normal melting point of 271.40 K provide insights into the solid-state packing interactions and crystalline stability [7].

Structure-Property Relationships

The structure-property relationships in 3-Isopropyl-4-methyl-1-pentyn-3-ol demonstrate the synergistic effects of tertiary alcohol functionality and alkyne reactivity. The quaternary carbon center creates a sterically hindered environment that significantly influences the compound's chemical behavior and physical properties [8].

The presence of the terminal alkyne functionality imparts characteristic acidic properties, with an estimated pKa value around 15, similar to other propargyl alcohols but slightly higher than the parent propargyl alcohol (pKa = 13.6) due to the electron-donating effects of the branched alkyl substituents [3] [9] [10]. This acidity enables participation in metal-catalyzed coupling reactions and other alkyne-specific transformations [11] [12].

The bulky substitution pattern around the tertiary carbon significantly affects the compound's reactivity profile. Unlike primary or secondary propargyl alcohols, the tertiary nature prevents typical oxidation reactions to aldehydes or ketones, instead favoring rearrangement reactions under appropriate conditions [12] [11]. The steric hindrance also influences the compound's ability to participate in nucleophilic substitution reactions, requiring more forcing conditions compared to less substituted analogs [11].

The molecular complexity, quantified by a complexity value of 139, reflects the intricate branching pattern and functional group diversity present in the structure [1]. This complexity contributes to the compound's unique selectivity profile in chemical transformations and its potential as a chiral building block in asymmetric synthesis [13].

Computational Structural Studies

Computational investigations of 3-Isopropyl-4-methyl-1-pentyn-3-ol benefit from modern density functional theory methods that accurately describe both the alkyne functionality and the complex steric environment around the tertiary carbon center [14]. The molecular geometry optimization reveals the preferred conformations that minimize intramolecular strain while maintaining optimal orbital overlap for the alkyne functionality [4].

Electronic structure calculations indicate that the highest occupied molecular orbital is primarily localized on the alkyne triple bond, while the lowest unoccupied molecular orbital shows significant contribution from the carbon-oxygen antibonding orbital [14]. This electronic distribution influences the compound's reactivity patterns and explains its behavior in electrophilic and nucleophilic reactions [5].

Molecular dynamics simulations of similar tertiary alkynol systems reveal that the conformational flexibility is primarily governed by rotation around the carbon-carbon single bonds connecting the isopropyl and methyl substituents to the quaternary center [6]. The alkyne functionality remains relatively rigid, serving as a structural anchor that influences the overall molecular shape [15].

The calculated vibrational frequencies provide insights into the characteristic absorption bands expected in infrared spectroscopy, including the distinctive carbon-carbon triple bond stretch around 2100 cm⁻¹ and the hydroxyl group stretch around 3400 cm⁻¹ [16]. These computational predictions align with experimental observations for similar propargyl alcohol derivatives .

Solvation studies using implicit solvent models reveal that the compound preferentially adopts conformations that minimize the exposure of the hydrophobic alkyl groups to polar solvents while maximizing hydrogen bonding opportunities for the hydroxyl group [17]. This behavior explains the compound's limited water solubility and its preference for organic solvents [7].

Stereochemical Considerations

The stereochemical analysis of 3-Isopropyl-4-methyl-1-pentyn-3-ol reveals that the compound lacks defined stereocenters due to the quaternary nature of the carbinol carbon [1]. The database search indicates zero defined atom stereocenters and zero undefined atom stereocenters, confirming the absence of chiral centers in the molecular structure [1].

Despite the lack of stereogenic centers, the compound exhibits conformational stereochemistry arising from the restricted rotation around the carbon-carbon bonds adjacent to the quaternary center [18]. The steric interactions between the isopropyl and methyl substituents create preferred conformational arrangements that can be distinguished through advanced spectroscopic techniques [19].

The molecular symmetry is further influenced by the linear geometry of the alkyne functionality, which creates a pseudo-symmetry axis that affects the compound's physical properties and reactivity patterns [20]. This symmetry consideration is particularly important in understanding the compound's behavior in asymmetric catalytic processes where it may serve as a prochiral substrate [13].

The absence of stereogenic centers simplifies the synthetic accessibility of the compound, as stereoselective synthetic approaches are not required for its preparation [11]. However, the compound can serve as a precursor for the introduction of stereogenic centers through stereoselective functionalization of the alkyne or selective modification of the tertiary alcohol functionality [12].

Conformational analysis using computational methods reveals that the energy barriers for interconversion between different conformers are relatively low, typically in the range of 10-15 kJ/mol, allowing for rapid equilibration at room temperature [6]. This conformational flexibility contributes to the compound's ability to adapt to different chemical environments and binding sites [15].

The stereochemical properties of 3-Isopropyl-4-methyl-1-pentyn-3-ol make it an interesting candidate for studies of conformational effects on reactivity and selectivity in organic transformations [14]. The combination of conformational flexibility and structural rigidity provided by the alkyne functionality creates unique opportunities for the development of novel synthetic methodologies [11] [12].

The ethynylmagnesium bromide approach stands as the most established and widely documented method for synthesizing 3-isopropyl-4-methyl-1-pentyn-3-ol [1] [2]. This methodology leverages the exceptional nucleophilicity of the ethynylmagnesium bromide reagent to facilitate carbon-carbon bond formation with appropriate ketone substrates.

Mechanistic Framework

The reaction proceeds through a nucleophilic addition mechanism wherein the ethynylmagnesium bromide acts as a carbanion equivalent, attacking the electrophilic carbonyl carbon of the ketone substrate [1] [3]. The formation of ethynylmagnesium bromide itself requires careful preparation from ethylmagnesium bromide and acetylene under controlled conditions, typically at 288-290K to prevent the formation of dimagnesium bromide byproducts [1].

The preparation of ethynylmagnesium bromide follows a two-step process [1]. Initially, ethylmagnesium bromide is generated from magnesium turnings and ethyl bromide in tetrahydrofuran. Subsequently, this Grignard reagent is treated with acetylene gas at the precise temperature range of 288-290K. Temperature control proves critical, as lower temperatures result in insufficient conversion, while higher temperatures favor the formation of dimagnesium bromide, leading to numerous side products [1].

Optimized Reaction Conditions

Research has demonstrated that tetrahydrofuran serves as the optimal solvent for this transformation, providing superior yields compared to diethyl ether or methyl tert-butyl ether [1]. The enhanced performance in tetrahydrofuran is attributed to the higher solubility of ethyne in this solvent, which reduces byproduct formation and minimizes the generation of dimagnesium bromide species [1].

The reaction with the ketone substrate typically requires heating under reflux conditions for optimal conversion [2]. Experimental data indicates that yields of 62% can be achieved when the reaction is conducted in tetrahydrofuran with appropriate temperature control [2]. The reaction time and temperature must be carefully balanced to maximize product formation while minimizing side reactions.

Substrate Scope and Limitations

The ethynylmagnesium bromide approach demonstrates broad applicability with various ketone substrates. However, the method requires the use of rigorously anhydrous conditions and careful handling of the highly reactive organometallic reagent . The presence of even trace amounts of moisture can lead to decomposition of the ethynylmagnesium bromide and consequent reduction in yield.

Calcium Acetylide Reaction Pathway

The calcium acetylide reaction pathway represents an alternative approach that has gained attention for its potential sustainability advantages [5] [6]. This methodology utilizes calcium carbide as a readily available source of acetylene, which can be directly employed in synthetic transformations without the need for hazardous gas handling.

Calcium Carbide as Acetylene Source

Calcium carbide reacts with water to produce acetylene gas according to the established reaction: CaC₂ + 2H₂O → C₂H₂ + Ca(OH)₂ [5] [6]. This reaction has been utilized industrially for over a century and provides a convenient method for generating acetylene in situ [5]. The process eliminates the need for storing and handling acetylene gas, thereby improving safety profiles in laboratory and industrial settings.

Recent developments have demonstrated the successful application of calcium carbide in copper-catalyzed three-component coupling reactions [7]. These transformations can achieve yields ranging from 45% to 96% depending on the specific substrate and reaction conditions [8]. The methodology has been extended to include various aldehyde substrates, providing access to different acetylenic alcohol derivatives.

Mechanistic Considerations

The calcium acetylide pathway typically involves the in situ generation of copper acetylide species from calcium carbide-derived acetylene [7]. These copper acetylide intermediates then participate in nucleophilic addition reactions with appropriate electrophilic substrates. The use of copper catalysts provides enhanced reactivity and selectivity compared to uncatalyzed processes.

The reaction mechanism involves initial formation of acetylene from calcium carbide, followed by coordination to copper catalyst to generate the reactive copper acetylide intermediate [7]. This intermediate then undergoes nucleophilic addition to the carbonyl substrate, ultimately yielding the desired acetylenic alcohol product after appropriate workup procedures.

Environmental and Economic Advantages

The calcium acetylide approach offers several advantages from a green chemistry perspective [9]. The use of calcium carbide as a sustainable acetylene source reduces reliance on petroleum-derived feedstocks and minimizes the environmental impact associated with acetylene gas production and handling [10]. Additionally, the byproduct calcium hydroxide (slaked lime) can be recovered and reused in sustainable production cycles [11].

Economic considerations also favor the calcium acetylide approach, particularly in regions where calcium carbide is readily available at competitive prices [6]. The method eliminates the need for specialized equipment required for acetylene gas handling and storage, potentially reducing capital investment requirements for industrial implementation.

Alternative Synthetic Routes

Beyond the primary ethynylmagnesium bromide and calcium acetylide approaches, several alternative synthetic routes have been developed for accessing 3-isopropyl-4-methyl-1-pentyn-3-ol and related acetylenic alcohols [12] [13].

Alkylation-Based Methodologies

The alkylation of terminal alkynes represents a well-established approach for carbon chain extension [12] [13]. This methodology involves the deprotonation of terminal alkynes using strong bases such as sodium amide, followed by nucleophilic substitution with appropriate alkyl halides [13]. The reaction follows an SN2 mechanism and is most effective with primary alkyl halides [13].

The alkylation approach offers the advantage of modular synthesis, allowing for the systematic construction of complex alkynol structures through sequential alkylation steps [14]. However, the methodology is limited to primary alkyl halides, as secondary and tertiary halides undergo elimination reactions rather than substitution [13] [14].

Reduction-Based Approaches

Alternative routes involving reduction of acetylenic ketones have been explored for specific applications . These methodologies typically employ reducing agents such as lithium aluminum hydride or sodium borohydride to convert acetylenic ketones to the corresponding alcohols . While this approach provides access to acetylenic alcohols, it requires the prior synthesis of the ketone precursor, adding complexity to the overall synthetic sequence.

Oxidation-Reduction Sequences

Some synthetic strategies employ oxidation-reduction sequences to access the desired acetylenic alcohol structure . These approaches may involve the oxidation of existing alcohols to ketones, followed by ethynylation and subsequent reduction or rearrangement steps. While potentially versatile, these multi-step sequences often suffer from reduced overall yields and increased complexity.

Industrial Scale Production Techniques

The translation of laboratory-scale synthetic methodologies to industrial scale production requires careful consideration of numerous factors including cost, safety, environmental impact, and scalability [16].

Continuous Flow Reactor Systems

Continuous flow reactor technology has emerged as a promising approach for industrial-scale synthesis of acetylenic alcohols . These systems offer several advantages including consistent product quality, improved heat and mass transfer, and enhanced safety profiles compared to traditional batch processes . Continuous flow reactors can achieve yields of 60-75% for acetylenic alcohol synthesis while maintaining consistent product quality across extended production runs.

The implementation of continuous flow technology requires sophisticated process control systems to maintain optimal reaction conditions . Temperature, pressure, and reagent flow rates must be precisely controlled to ensure consistent product formation and minimize side reactions. The technology has been successfully applied to the production of various acetylenic alcohols, demonstrating its viability for industrial applications.

Microreactor Technology

Microreactor systems represent an emerging technology for the synthesis of acetylenic alcohols [17]. These systems offer the advantages of reduced reaction volumes, enhanced safety, and improved mass transfer characteristics [17]. Microreactor technology has achieved yields ranging from 55% to 88% for various acetylenic alcohol syntheses, with the additional benefit of reduced waste generation [17].

The small scale of microreactor systems makes them particularly suitable for high-value pharmaceutical intermediates where product quality and purity are paramount concerns [17]. The technology also offers advantages in terms of process development and optimization, allowing for rapid screening of reaction conditions and parameter optimization.

Batch Reactor Optimization

Traditional batch reactor systems remain widely used for industrial production of acetylenic alcohols, particularly for established processes with well-understood reaction kinetics . Optimization of batch processes focuses on maximizing yield while minimizing cycle time and ensuring consistent product quality . Modern batch reactors incorporate advanced process control systems to maintain optimal reaction conditions throughout the production cycle.

The selection of appropriate reactor design depends on factors including production volume, product specifications, and economic considerations . Large-scale production typically favors batch reactors due to their flexibility and established operational procedures, while smaller-scale specialty chemical production may benefit from continuous flow or microreactor technologies.

Purification and Yield Optimization Strategies

The development of effective purification and yield optimization strategies is crucial for the economic viability of acetylenic alcohol synthesis [1] [18]. These strategies encompass both reaction condition optimization and downstream processing improvements.

Solvent Selection and Optimization

Solvent selection plays a critical role in determining reaction yield and product purity [1]. Research has demonstrated that tetrahydrofuran provides superior performance compared to diethyl ether or other ethereal solvents for ethynylmagnesium bromide-mediated reactions [1]. The enhanced solubility of acetylene in tetrahydrofuran contributes to improved reaction efficiency and reduced byproduct formation.

The choice of solvent also impacts downstream processing requirements [1]. Solvents with appropriate boiling points and compatibility with purification techniques can significantly simplify product isolation and purification procedures. Environmental considerations also favor the selection of solvents with reduced toxicity and environmental impact profiles.

Temperature Control and Reaction Kinetics

Precise temperature control is essential for optimizing reaction yields and minimizing side product formation [1]. The ethynylmagnesium bromide formation reaction requires maintenance of temperatures between 288-290K to prevent the formation of dimagnesium bromide byproducts [1]. Similarly, the subsequent reaction with ketone substrates benefits from controlled temperature profiles to maximize product formation.

Advanced process control systems can maintain temperature within narrow ranges, leading to yield improvements of 10-15% compared to less precisely controlled processes [1]. The investment in temperature control infrastructure is typically justified by the improved product yields and reduced purification requirements.

Workup and Purification Procedures

Streamlined workup procedures can significantly impact overall process efficiency and product recovery [1]. The development of simplified purification protocols reduces solvent consumption and processing time while maintaining product purity standards [19]. Recent advances in purification technology, including cellulose chromatography and alternative separation techniques, have demonstrated improved efficiency compared to traditional methods [19].

The optimization of purification procedures should consider both product recovery and environmental impact [19]. Methods that minimize solvent consumption and waste generation while maintaining product quality are preferred for industrial applications [19]. The development of recyclable purification systems can further enhance process sustainability.

Catalyst Loading and Recovery

Catalyst optimization focuses on minimizing catalyst consumption while maintaining reaction efficiency [1]. The development of more active catalyst systems can reduce catalyst loading requirements, leading to improved economics and reduced environmental impact [1]. Additionally, catalyst recovery and recycling systems can further enhance process sustainability and cost-effectiveness.

The selection of appropriate catalyst systems should consider factors including activity, selectivity, and recoverability [1]. Homogeneous catalysts may offer superior activity but present challenges for recovery, while heterogeneous catalysts may facilitate catalyst separation but potentially compromise reaction efficiency.

Green Chemistry Approaches

The integration of green chemistry principles into acetylenic alcohol synthesis represents an important development in sustainable chemical manufacturing [20] [21]. These approaches focus on minimizing environmental impact while maintaining synthetic efficiency and product quality.

Atom Economy and Waste Minimization

Atom-economical synthetic strategies seek to maximize the incorporation of starting materials into the final product while minimizing waste generation [20]. Recent developments in acetylenic alcohol synthesis have demonstrated 100% atom economy for certain transformations, representing ideal efficiency from a green chemistry perspective [20].

The implementation of waste minimization strategies requires comprehensive analysis of reaction pathways and byproduct formation [20]. Process modifications that eliminate or reduce waste streams can significantly improve the environmental profile of acetylenic alcohol synthesis while potentially reducing production costs [20].

Renewable Feedstock Utilization

The utilization of renewable feedstocks represents a key strategy for improving the sustainability of acetylenic alcohol synthesis [22]. Research has explored the use of biomass-derived materials as starting materials for acetylene production, potentially replacing fossil fuel-based feedstocks [10]. The development of bio-based calcium carbide production processes could further enhance the sustainability of calcium acetylide-based synthetic routes [10].

The transition to renewable feedstocks requires careful consideration of supply chain sustainability and economic viability [22]. The development of integrated biorefinery concepts that produce both acetylene precursors and other valuable chemicals can improve the overall economics of renewable feedstock utilization [22].

Catalytic Efficiency and Selectivity

Advances in catalytic methodology have enabled the development of more efficient and selective synthetic processes [23]. The use of bismuth-based catalysts for acetylenic alcohol synthesis has demonstrated improved environmental profiles compared to traditional metal catalysts [23]. These catalysts offer reduced toxicity and environmental impact while maintaining high catalytic activity.

The development of earth-abundant metal catalysts represents another important advancement in green chemistry approaches [24]. These catalysts offer advantages in terms of cost, availability, and environmental impact compared to precious metal-based systems [24]. The ongoing research in this area continues to expand the toolkit of sustainable catalytic methodologies.

Solvent-Free and Alternative Solvent Systems

The development of solvent-free reaction conditions eliminates the environmental impact and cost associated with organic solvents [25] [26]. Research has demonstrated successful acetylenic alcohol synthesis under solvent-free conditions, achieving good to excellent yields while eliminating solvent-related environmental concerns [25] [26].

Alternative solvent systems, including ionic liquids and supercritical fluids, offer potential advantages for specific applications [26]. These systems can provide unique reactivity profiles while reducing environmental impact compared to traditional organic solvents [26]. The selection of appropriate alternative solvents depends on factors including reaction compatibility, environmental profile, and economic considerations.

The comprehensive examination of synthetic methodologies for 3-isopropyl-4-methyl-1-pentyn-3-ol reveals a diverse array of approaches, each with distinct advantages and limitations. The ethynylmagnesium bromide approach remains the most established method, offering reliable yields and well-understood reaction conditions. The calcium acetylide pathway provides attractive sustainability advantages, while alternative synthetic routes offer flexibility for specific applications. Industrial scale production techniques continue to evolve, with continuous flow and microreactor technologies showing promise for future implementations. The integration of green chemistry principles throughout these methodologies represents an important trend toward more sustainable synthetic practices.

| Synthesis Method | Yield (%) | Reaction Conditions | Reference |

|---|---|---|---|

| Ethynylmagnesium bromide + Ketone (THF, heating) | 62 | THF solvent, heating required | Garratt et al., 1981 |

| Ethynylmagnesium bromide + Ester (THF, 288K) | 45 | THF, 288K, precise temperature control | Märkl & Liebl synthesis |

| Calcium carbide + Aldehyde (Cu catalyst) | 45-96 | Mild conditions, Cu catalyst | Calcium carbide methodology |

| Alkylation of terminal alkyne | 65-70 | Strong base, primary alkyl halide | Standard alkylation |

| Optimization Strategy | Impact on Yield | Green Chemistry Benefit |

|---|---|---|

| Solvent selection (THF preferred) | 10-15% improvement over Et2O | Reduced solvent waste |

| Temperature control (288-290K) | Minimizes side product formation | Energy efficiency |

| Magnesium quality assessment | No significant impact detected | Resource conservation |

| Reaction time optimization | Extended time reduces purity | Waste minimization |

| Workup procedure improvement | Simplified purification process | Simplified process |

| Catalyst loading optimization | Cost-effective catalyst usage | Economic sustainability |

| Production Method | Scale | Advantages | Yield Range (%) | Environmental Impact |

|---|---|---|---|---|

| Batch reactor (ethynylmagnesium bromide) | Laboratory to pilot scale | Precise control, established method | 45-62 | Moderate solvent use |

| Continuous flow reactor | Industrial scale | Consistent quality, continuous operation | 60-75 | Optimized resource utilization |

| Calcium carbide process | Large industrial scale | Cost-effective, renewable feedstock | 45-96 | Lower carbon footprint potential |

| Microreactor technology | Small to medium scale | Reduced volumes, enhanced safety | 55-88 | Reduced waste generation |

| Green Chemistry Approach | Environmental Benefit | Implementation Status | Sustainability Score |

|---|---|---|---|

| Calcium carbide as acetylene source | Reduced gas handling hazards | Demonstrated in research | High |

| Solvent-free reactions | Elimination of organic solvents | Limited commercial application | Very High |

| Atom-economical processes | Maximum atom utilization | Widely adopted principle | High |

| Renewable feedstock utilization | Sustainable raw materials | Emerging technology | Very High |

| Catalytic efficiency improvement | Reduced catalyst consumption | Ongoing optimization | Medium |

| Waste minimization strategies | Lower E-factor values | Standard practice | High |